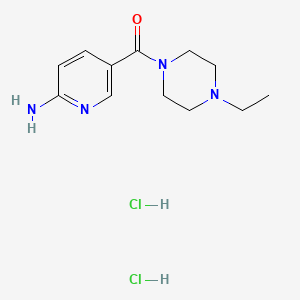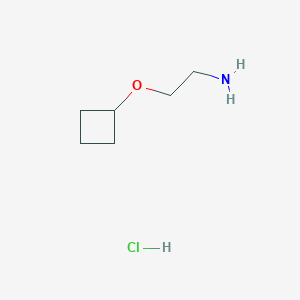
Clorhidrato de (2-Aminoetoxi)ciclobutano
Descripción general
Descripción
“(2-Aminoethoxy)cyclobutane hydrochloride” is a chemical compound with the CAS Number: 1949816-30-1 . It is used in various chemical reactions and can be found in different products .
Synthesis Analysis
The synthesis of cyclobutanes, such as “(2-Aminoethoxy)cyclobutane hydrochloride”, often involves [2+2] photocycloaddition reactions . These reactions are among the most important and frequently used photochemical reactions . They involve two olefins, one of which is required to be excited by ultraviolet (UV) or visible light .Molecular Structure Analysis
The molecular formula of “(2-Aminoethoxy)cyclobutane” is C6H13NO . It has a molecular weight of 115.17 g/mol . The InChIKey of the compound is XOUFUYNNQPAWFG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Aminoethoxy)cyclobutane” include a molecular weight of 115.17 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 115.099714038 g/mol . The Topological Polar Surface Area is 35.2 Ų .Aplicaciones Científicas De Investigación
Síntesis de productos naturales que contienen ciclobutano
Los ciclobutanos están ampliamente distribuidos en una variedad de productos naturales con diversas actividades farmacéuticas. El Clorhidrato de (2-Aminoetoxi)ciclobutano se puede utilizar en reacciones de cicloadición [2+2], que es un método principal para sintetizar compuestos que contienen ciclobutano . Estos compuestos a menudo exhiben propiedades antibacterianas, antivirales e inmunosupresoras.
Desarrollo de medicamentos antivirales
El motivo estructural del ciclobutano es prevalente en fármacos como el boceprevir, que se utiliza en el tratamiento de la hepatitis C. La cadena lateral aminoetoxi en el this compound podría explotarse potencialmente para mejorar la interacción con las enzimas virales, lo que lleva al desarrollo de nuevos agentes antivirales .
Fármacos inmunomoduladores
Las estructuras de ciclobutano se encuentran en fármacos inmunosupresores. La estructura única del this compound puede ser beneficiosa para diseñar nuevas moléculas que puedan modular el sistema inmunitario, particularmente en enfermedades autoinmunitarias .
Modulación de la actividad del receptor JAK1
En el ámbito del tratamiento de enfermedades autoinmunitarias, el motivo del ciclobutano se ha incorporado a fármacos dirigidos a los receptores JAK1/JAK3. Un ejemplo notable es el abrocitinib, que reemplazó una estructura de piperidina con una estructura de ciclobutano para aumentar la selectividad hacia el receptor JAK1 . El this compound podría servir como un bloque de construcción para modificaciones similares.
Diversidad estructural en química medicinal
La incorporación de estructuras de ciclobutano en los productos farmacéuticos puede mejorar la eficacia clínica y mejorar las propiedades ADMET (absorción, distribución, metabolismo, excreción y toxicidad). El this compound ofrece un andamiaje versátil para el diseño y la modulación de estructuras de fármacos .
Síntesis biomimética de productos naturales
El sistema de anillos de ciclobutano es un desafío para los químicos sintéticos debido a su geometría única y tensión. El this compound se puede utilizar en síntesis biomiméticas para replicar la formación natural de compuestos que contienen ciclobutano, proporcionando información sobre la fitoquímica y la síntesis total de moléculas complejas .
Mecanismo De Acción
Target of Action
Cyclobutane motifs, which are part of the compound’s structure, are prevalent in various drugs and drug prototypes, exhibiting distinctive structures and broad bioactivities .
Mode of Action
Cyclobutanes, which are part of this compound, are synthesized through the [2+2] cycloaddition, which is the most commonly used method for synthesizing cyclobutanes . This reaction mechanism plays a crucial role in the chemical synthesis of cyclobutane-containing natural products .
Biochemical Pathways
Cyclobutane-containing secondary metabolites, which could potentially include this compound, are biosynthesized by a range of organisms from land plants to marine life forms . These structures exhibit diverse biological activities with potential medicinal value .
Pharmacokinetics
It is known that many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve admet properties .
Result of Action
Cyclobutane motifs, which are part of this compound, are known to exhibit diverse biological activities with potential medicinal value .
Análisis Bioquímico
Biochemical Properties
(2-Aminoethoxy)cyclobutane hydrochloride plays a significant role in biochemical reactions as a chemical intermediate. It interacts with various enzymes, proteins, and other biomolecules, facilitating the synthesis of complex organic molecules. The compound’s interactions are primarily through its amino and ethoxy functional groups, which can form hydrogen bonds and other non-covalent interactions with biomolecules.
Cellular Effects
The effects of (2-Aminoethoxy)cyclobutane hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with cellular receptors and enzymes can lead to changes in intracellular signaling cascades, affecting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, (2-Aminoethoxy)cyclobutane hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s interactions with enzymes can lead to changes in their activity, thereby influencing metabolic pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Aminoethoxy)cyclobutane hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity .
Dosage Effects in Animal Models
The effects of (2-Aminoethoxy)cyclobutane hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell growth and differentiation. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis.
Metabolic Pathways
(2-Aminoethoxy)cyclobutane hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active compounds. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, (2-Aminoethoxy)cyclobutane hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its biological activity .
Subcellular Localization
The subcellular localization of (2-Aminoethoxy)cyclobutane hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context .
Propiedades
IUPAC Name |
2-cyclobutyloxyethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-4-5-8-6-2-1-3-6;/h6H,1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIPKCDASCMRMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


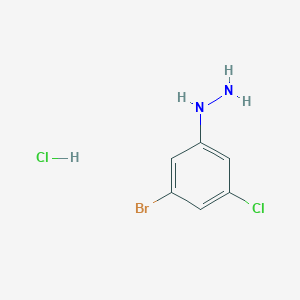
![5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole](/img/structure/B1383002.png)
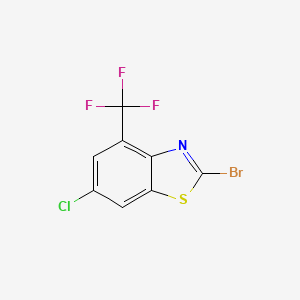
![[4-(Prop-1-yn-1-ylsulfanyl)phenyl]methanol](/img/structure/B1383008.png)

![6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one](/img/structure/B1383010.png)
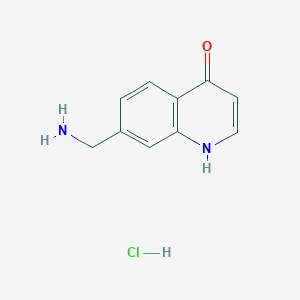
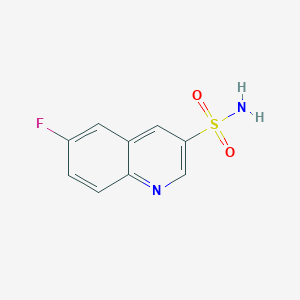
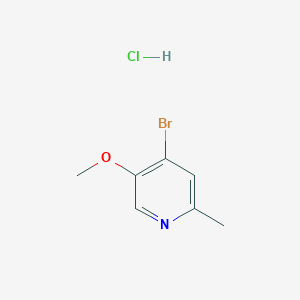
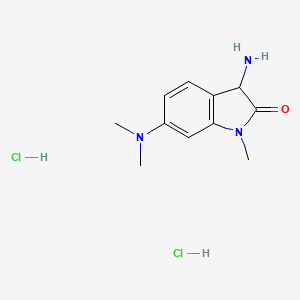
amine hydrochloride](/img/structure/B1383018.png)
![Ethyl 2-chloro-2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B1383020.png)
